molecular formula C11H14N2O B1372956 N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide CAS No. 1094284-83-9

N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B1372956
CAS No.: 1094284-83-9
M. Wt: 190.24 g/mol
InChI Key: DCETYGPURKPSMV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2,3-dihydro-1H-indole-5-carboxamide is a secondary amine derivative featuring a partially saturated indole core (2,3-dihydroindole) and an N,N-dimethyl carboxamide group at position 3. The compound is of interest in medicinal chemistry due to the versatility of the indole scaffold in modulating biological targets, particularly in neurological and metabolic disorders .

Properties

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2)11(14)9-3-4-10-8(7-9)5-6-12-10/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCETYGPURKPSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. Catalysts such as palladium or platinum are used in hydrogenation reactions to convert precursors into the desired indole derivatives .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs differ in substituents on the indole ring, alkyl/aryl groups on the carboxamide, and the degree of indole saturation. Notable examples include:

Compound Name Substituents (Indole Position) Carboxamide Side Chain Saturation Key References
N,N-Dimethyl-2,3-dihydro-1H-indole-5-carboxamide None (parent structure) N,N-dimethyl 2,3-dihydro
5-Chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) 5-Cl, 3-pentyl 4-(dimethylamino)phenethyl Aromatic
5-Chloro-N-(4-(dimethylamino)phenethyl)-3-(hydroxymethyl)-1H-indole-2-carboxamide (35b) 5-Cl, 3-hydroxymethyl 4-(dimethylamino)phenethyl Aromatic
N-Ethyl-2,3-dihydro-1H-indole-5-carboxamide None N-ethyl 2,3-dihydro

Key Observations :

  • Substituents : Chloro and alkyl groups (e.g., pentyl in 11j) enhance lipophilicity and may improve membrane permeability but could reduce solubility. The hydroxymethyl group in 35b introduces polarity, likely improving aqueous solubility .
  • Carboxamide Side Chain : The N,N-dimethyl group in the target compound may hinder hydrogen bonding compared to bulkier phenethyl side chains in 11j or 35b, which could enhance receptor binding through extended hydrophobic interactions .
Physicochemical Properties
Property Target Compound 11j 35b N-Ethyl Analog
Melting Point (°C) Not reported 183–185 199–202 Not reported
Molecular Weight (g/mol) ~205.26 411.3 372.4 (M+1) 190.24
LogP (Predicted) ~2.1 ~5.8 (Cl, pentyl) ~3.2 (hydroxymethyl) ~2.5
Hydrogen Bond Acceptors 2 3 4 2

Insights :

  • The target compound’s lower molecular weight and logP suggest favorable pharmacokinetic properties (e.g., oral bioavailability) compared to bulkier analogs like 11j.
  • The hydroxymethyl group in 35b reduces logP by ~2.6 units compared to 11j, highlighting the impact of polar substituents .

Biological Activity

N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound exhibits a unique structure characterized by a fused benzene and pyrrole ring, which contributes to its biological properties. It has been studied for its potential roles in pharmacology, particularly in anti-inflammatory and anticancer applications.

Target Interactions

This compound primarily interacts with p38α MAP kinase, an enzyme involved in inflammatory responses. By inhibiting this kinase, the compound reduces the expression of pro-inflammatory cytokines, thereby modulating immune responses and inflammation.

Biochemical Pathways

The compound influences various biochemical pathways through its interactions with enzymes and proteins. Its inhibition of p38α MAP kinase leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. In vitro studies indicate that the compound's effects are sustained over time, providing prolonged protection against inflammation.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown low minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Mycobacterium smegmatis, with some derivatives demonstrating MIC values as low as 0.98 μg/mL against MRSA .

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Studies have reported significant antiproliferative effects against various cancer cell lines. For example, certain derivatives demonstrated preferential suppression of rapidly dividing A549 cells compared to non-tumor fibroblasts .

In Vitro Studies

In laboratory settings, this compound has been shown to inhibit p38α MAP kinase effectively at lower doses without significant adverse effects. This suggests its potential as a therapeutic agent in inflammatory diseases.

Animal Models

Dosage effects have been assessed in animal models where varying concentrations of the compound demonstrated differential impacts on inflammation and tumor growth. Lower doses were effective in reducing inflammatory markers while maintaining safety profiles.

Data Table: Biological Activity Summary

Activity Effect Reference
Inhibition of p38α MAP kinaseReduces pro-inflammatory cytokines
Antimicrobial (MRSA)MIC = 0.98 μg/mL
Anticancer (A549 cells)Significant antiproliferative effect

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 2
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N,N-dimethyl-2,3-dihydro-1H-indole-5-carboxamide

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